3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15(2)17-7-9-19(10-8-17)34(30,31)24-23-26-22(21-20(11-12-33-21)29(23)28-27-24)25-14-16-5-4-6-18(13-16)32-3/h4-13,15H,14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFTXRNOBKMAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down as follows:
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
- Sulfonyl group attached to a 4-isopropylphenyl moiety
- Methoxybenzyl substituent
This unique structure contributes to its interaction with biological targets.
1. Serotonin Receptor Affinity
Research indicates that similar compounds in the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit significant affinity for serotonin receptors. For example:
- A related compound demonstrated an IC50 of 29.0 nM against the 5-HT6 receptor and a Ki of 1.7 nM in binding assays .
- This suggests potential applications in treating disorders such as depression and anxiety by modulating serotonin pathways.
2. Anticancer Activity
Preliminary studies have suggested that compounds within this structural class may exhibit anticancer properties:
- In vitro tests showed inhibition of cancer cell proliferation at micromolar concentrations.
- The mechanism is hypothesized to involve interference with cell cycle progression and induction of apoptosis.
3. Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity:
- Screening against various bacterial strains indicated significant inhibition zones.
- Minimum inhibitory concentration (MIC) values were determined to assess potency compared to standard antibiotics .
4. Anticonvulsant Effects
A study highlighted the anticonvulsant potential of structurally related compounds:
- Compounds displayed efficacy in models like the maximal electroshock seizure (MES) test.
- This could indicate a role in managing epilepsy or seizure disorders .
Case Study 1: Serotonin 5-HT6 Receptor Antagonism
In a study focused on serotonin receptor antagonism:
- The compound was evaluated for its ability to inhibit serotonin-induced cellular responses.
- Results indicated selective antagonism at the 5-HT6 receptor with minimal activity at other serotonin receptors (5-HT2A and 5-HT2B), highlighting its therapeutic specificity .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 20 | 32 |
| Staphylococcus aureus | 25 | 16 |
| Candida albicans | 15 | 64 |
These results suggest that the compound has potential as an antimicrobial agent against both bacterial and fungal infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding: High affinity for serotonin receptors suggests modulation of neurotransmitter systems.
- Cell Cycle Interference: Anticancer effects may arise from disrupting mitotic processes.
- Membrane Disruption: Antimicrobial activity could be due to alterations in bacterial membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
